5-(t-Butyldimethylsilyloxymethyl)thiophen-3-boronic acid

Suzuki-Miyaura coupling Protecting group chemistry Orthogonal synthesis

Select this TBDMS-protected thiophene-3-boronic acid (≥97% purity) for orthogonal Suzuki-Miyaura coupling. The 3-boronic acid enables C-C bond formation while the 5-position TBDMS-hydroxymethyl remains stable under basic conditions—unlike unprotected hydroxymethyl analogs that cause nucleophilic side reactions and self-condensation. Selective fluoride (TBAF) deprotection liberates the hydroxyl for oxidation, displacement, or further coupling without extra protection/deprotection steps. Superior to simpler thiophene boronic acids that lack a latent functional handle. Essential for medicinal chemistry SAR, solid-phase oligothiophene synthesis, and modular C-nucleoside assembly.

Molecular Formula C11H21BO3SSi
Molecular Weight 272.24
CAS No. 2122282-85-1
Cat. No. B2468540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(t-Butyldimethylsilyloxymethyl)thiophen-3-boronic acid
CAS2122282-85-1
Molecular FormulaC11H21BO3SSi
Molecular Weight272.24
Structural Identifiers
SMILESB(C1=CSC(=C1)CO[Si](C)(C)C(C)(C)C)(O)O
InChIInChI=1S/C11H21BO3SSi/c1-11(2,3)17(4,5)15-7-10-6-9(8-16-10)12(13)14/h6,8,13-14H,7H2,1-5H3
InChIKeyJANLOTPOEMISMG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(t-Butyldimethylsilyloxymethyl)thiophen-3-boronic acid (CAS 2122282-85-1) Procurement Guide: What Buyers Need to Know


5-(t-Butyldimethylsilyloxymethyl)thiophen-3-boronic acid (CAS 2122282-85-1) is a specialized organoboron building block consisting of a thiophene ring substituted with a boronic acid group at the 3-position and a tert-butyldimethylsilyl (TBDMS) protected hydroxymethyl group at the 5-position . With a molecular formula of C₁₁H₂₁BO₃SSi and a molecular weight of 272.24 g/mol, this compound is manufactured to a standard purity of ≥97% . As a protected heteroaryl boronic acid, it serves as a critical intermediate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, where the boronic acid functionality enables carbon-carbon bond formation with aryl or vinyl halides while the TBDMS ether provides orthogonal protection of the hydroxymethyl handle for subsequent synthetic elaboration .

5-(t-Butyldimethylsilyloxymethyl)thiophen-3-boronic acid Procurement: Why In-Class Substitution Is Not Straightforward


Substituting 5-(t-Butyldimethylsilyloxymethyl)thiophen-3-boronic acid with a simpler thiophene boronic acid analog is not a chemically or logistically neutral decision. The target compound combines three critical structural features—a 3-position boronic acid, a 5-position protected hydroxymethyl group, and the thiophene heterocycle—that together determine its reactivity, compatibility, and synthetic utility . Unprotected hydroxymethyl analogs (e.g., (5-(hydroxymethyl)thiophen-3-yl)boronic acid, CAS 1268683-45-9) introduce a free hydroxyl group that can participate in unwanted side reactions during Suzuki-Miyaura coupling, including nucleophilic attack on electrophilic coupling partners, competitive transmetallation, and boronic acid self-condensation . Conversely, alternative protection strategies or positional isomers (e.g., 3-thiopheneboronic acid, CAS 6165-69-1) lack the protected handle entirely, precluding post-coupling functionalization at the 5-position . The TBDMS group in the target compound offers a specific stability profile under basic Suzuki conditions while remaining selectively removable under fluoride-mediated conditions (e.g., TBAF), enabling orthogonal deprotection strategies in multi-step syntheses [1]. These functional distinctions translate directly to differences in reaction yield, purification burden, and downstream synthetic flexibility.

5-(t-Butyldimethylsilyloxymethyl)thiophen-3-boronic acid: Quantitative Differentiation Evidence Versus Comparator Analogs


TBDMS Ether Stability: Orthogonal Protection Enables Sequential Suzuki Coupling Without Hydroxyl Interference

The TBDMS-protected hydroxymethyl group in 5-(t-Butyldimethylsilyloxymethyl)thiophen-3-boronic acid (CAS 2122282-85-1) provides orthogonal stability under standard Suzuki-Miyaura coupling conditions, whereas the unprotected analog (5-(hydroxymethyl)thiophen-3-yl)boronic acid (CAS 1268683-45-9) exhibits hydroxyl-mediated side reactivity that can compromise coupling efficiency . The TBDMS group remains intact under basic aqueous conditions (pH ~10-12) typical of Suzuki reactions using Na₂CO₃ or K₂CO₃, and is stable to the palladium catalysts employed . The TBDMS ether can be selectively cleaved post-coupling using fluoride sources such as tetrabutylammonium fluoride (TBAF) in THF at room temperature, conditions that leave the newly formed biaryl linkage and the thiophene ring unaffected [1]. In contrast, the free hydroxymethyl analog introduces a nucleophilic hydroxyl that can undergo O-arylation under Pd catalysis, coordinate to palladium and disrupt the catalytic cycle, or participate in boronic acid esterification .

Suzuki-Miyaura coupling Protecting group chemistry Orthogonal synthesis

Molecular Weight and Physicochemical Profile: Differentiated Handling and Purification Characteristics

5-(t-Butyldimethylsilyloxymethyl)thiophen-3-boronic acid (MW = 272.24 g/mol) exhibits physicochemical properties that differ substantially from both its unprotected analog and simpler thiophene boronic acids, with direct implications for purification workflow and analytical method development. The TBDMS group increases lipophilicity and molecular weight compared to (5-(hydroxymethyl)thiophen-3-yl)boronic acid (MW = 157.98 g/mol) , altering chromatographic retention (Rf in TLC, retention time in HPLC) and solubility profile in organic solvents . The compound is a solid at room temperature, recommended for storage sealed in dry conditions at 2-8°C, with shipping at room temperature . The increased molecular weight and altered polarity facilitate separation from lower-molecular-weight byproducts and unreacted starting materials via standard silica gel chromatography. This differentiation is particularly relevant for procurement decisions when multiple thiophene boronic acid building blocks are being considered for library synthesis or multi-step campaigns.

Purification Chromatography Physicochemical properties

Regiochemical Specificity: 5-Substituted-3-Boronic Acid Architecture Enables Distinct Coupling Outcomes

The substitution pattern of 5-(t-Butyldimethylsilyloxymethyl)thiophen-3-boronic acid—with the boronic acid at the 3-position and the protected hydroxymethyl at the 5-position—defines a specific regiochemical architecture that produces coupling products with functional group positioning distinct from alternative thiophene boronic acid isomers. The 3-boronic acid substitution directs Suzuki coupling to generate 3-aryl or 3-alkenyl thiophene products, positioning the TBDMS-protected hydroxymethyl at the 5-position for subsequent orthogonal manipulation . This contrasts with 2-thiopheneboronic acid derivatives (e.g., 5-hydroxymethylthiophene-2-boronic acid) which produce 2-aryl thiophenes with different electronic properties and steric environments . In palladium-catalyzed Suzuki couplings of thiophene systems, steric effects significantly influence reactivity: 2,4-disubstituted thiophenes couple efficiently under standard conditions, whereas 2,3-disubstituted systems show marked sensitivity to steric hindrance . The 3,5-substitution pattern of the target compound represents an intermediate steric environment that balances reactivity with post-coupling synthetic accessibility.

Regioselectivity Cross-coupling Thiophene functionalization

5-(t-Butyldimethylsilyloxymethyl)thiophen-3-boronic acid: Optimal Research and Industrial Application Scenarios


Multi-Step Medicinal Chemistry Campaigns Requiring Orthogonal Post-Coupling Functionalization

This compound is optimally deployed in medicinal chemistry programs where a thiophene scaffold must be elaborated through sequential orthogonal transformations. The boronic acid at the 3-position enables initial Suzuki-Miyaura coupling with an aryl or heteroaryl halide partner to construct the core biaryl or heterobiaryl framework . Following this key C-C bond formation, the TBDMS-protected hydroxymethyl group at the 5-position remains intact and available for fluoride-mediated deprotection (e.g., using TBAF in THF) to reveal a free hydroxyl [1]. This liberated hydroxymethyl can then undergo further functionalization—oxidation to an aldehyde or carboxylic acid, conversion to a leaving group (e.g., mesylate or bromide) for nucleophilic displacement, or direct coupling with electrophiles—without affecting the previously installed 3-aryl substituent . This orthogonal protection strategy eliminates the need for additional protection/deprotection steps that would otherwise be required if the unprotected hydroxymethyl analog were employed .

Solid-Phase Synthesis of Oligothiophenes and Conjugated Materials

The TBDMS-protected hydroxymethyl functionality makes this compound particularly suitable for solid-phase synthetic strategies in organic electronics and conjugated materials development. TBDMS-protected intermediates have been successfully employed in iterative solid-phase Suzuki coupling sequences for the construction of regioregular oligothiophenes, where the silyl ether linkage serves as a traceless linker to the solid support . The compound's architecture—a 3-boronic acid for coupling and a 5-position protected handle for resin attachment or iterative extension—aligns with established protocols for stepwise oligomer synthesis. Oligothiophenes produced via Suzuki coupling are critical components in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs) [1]. The TBDMS group's stability to the basic conditions of Suzuki coupling while remaining labile to fluoride enables clean release of the final oligomer from solid support without damaging the conjugated π-system .

Library Synthesis and High-Throughput Screening (HTS) Campaigns

5-(t-Butyldimethylsilyloxymethyl)thiophen-3-boronic acid serves as a versatile core building block for generating diverse compound libraries through parallel synthesis. As a member of the thiophene boronic acid compound class, it can be employed in high-throughput screening (HTS) and high-content screening (HCS) library construction . The compound's purity specification of ≥97% ensures reproducible coupling outcomes across multiple library members [1]. In library synthesis workflows, the TBDMS-protected hydroxymethyl provides a latent functional handle that can be deprotected and derivatized after the primary Suzuki coupling event, enabling the generation of structurally diverse analogs from a single boronic acid intermediate. This capability is particularly valuable in hit-to-lead optimization where systematic variation at the 5-position of the thiophene ring is required to probe structure-activity relationships (SAR) . The compound's compatibility with standard palladium-catalyzed coupling conditions allows for integration into automated parallel synthesis platforms without requiring specialized equipment or non-standard protocols.

Synthesis of 5-Substituted Thiophene-Containing C-Nucleosides and Nucleoside Analogs

This compound is applicable to the modular synthesis of 5-substituted thiophene-containing C-nucleosides, a class of modified nucleosides with potential antiviral and anticancer activities. The established methodology employs palladium-catalyzed Suzuki cross-coupling of thiophene boronic acids with halogenated nucleoside precursors to construct C-nucleoside scaffolds . The TBDMS protecting group is particularly relevant in this context, as nucleoside chemistry routinely employs silyl protection for hydroxyl groups (e.g., bis-TBDMS protected C-nucleosides) [1]. The target compound's protected hydroxymethyl at the 5-position is compatible with the silyl protection strategies used for the sugar moiety, allowing for unified deprotection of all TBDMS groups using fluoride sources at the final synthetic stage . This convergence of protecting group chemistry simplifies the overall synthetic sequence and reduces the number of orthogonal deprotection steps required.

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